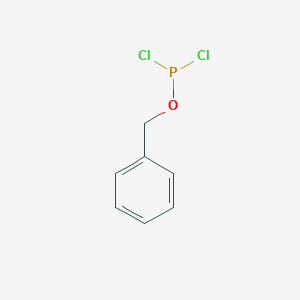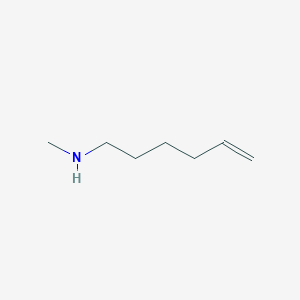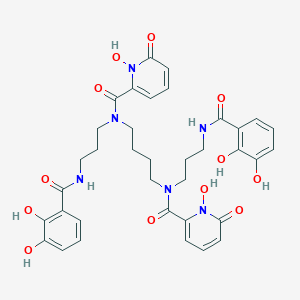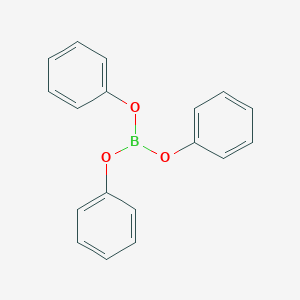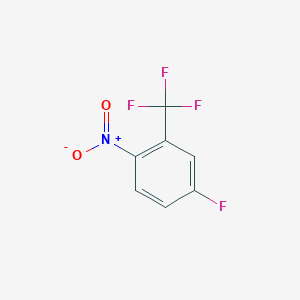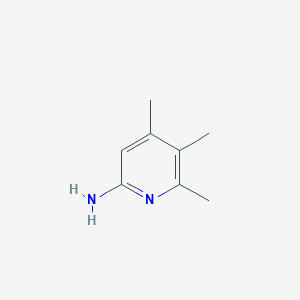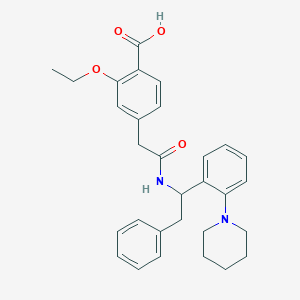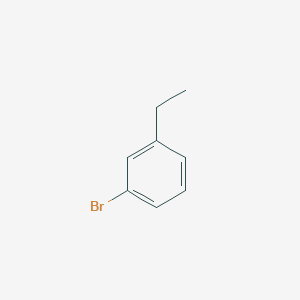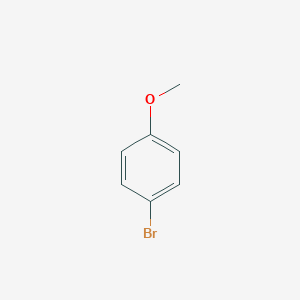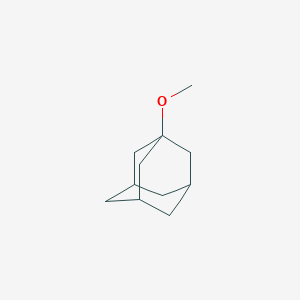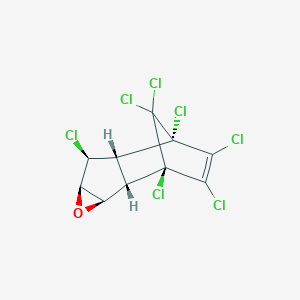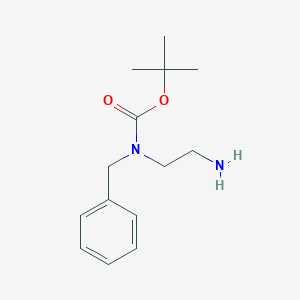
tert-Butyl (2-aminoethyl)(benzyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (2-aminoethyl)(benzyl)carbamate is a chemical compound that is an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of tert-butyl and benzyl groups attached to a carbamate moiety, which is a functional group derived from carbamic acid. This compound is involved in several chemical reactions and has been studied for its potential applications in organic synthesis and material science .
Synthesis Analysis
The synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate derivatives has been explored in various studies. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbony
Applications De Recherche Scientifique
Metalation and Alkylation Reactions
Tert-Butyl carbamate derivatives, including tert-Butyl (2-aminoethyl)(benzyl)carbamate, are explored for their potential in metalation and alkylation reactions. Such reactions are crucial in organic synthesis, especially in the formation of α-functionalized α-amino silanes, which have diverse applications in chemical synthesis (Sieburth, Somers, & O'hare, 1996).
Transformations of Amino Protecting Groups
The compound's derivatives are used in the transformation of amino protecting groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (a silyl carbamate) is synthesized from tert-butyl carbamates and is integral in organic chemistry for protecting amino groups during synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Antioxidants
Tert-Butyl (2-aminoethyl)(benzyl)carbamate derivatives are utilized in the synthesis of new monomeric antioxidants. These antioxidants, containing hindered phenol groups, are significant in enhancing the stability of polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Synthesis of Carbamate Derivatives
Research in crystallography and molecular structure often involves the synthesis of various carbamate derivatives. Tert-Butyl (2-aminoethyl)(benzyl)carbamate plays a role in these syntheses, contributing to the understanding of molecular interactions and crystal packing in organic compounds (Das et al., 2016).
Deprotection in Organic Synthesis
In organic synthesis, tert-butyl carbamates are used for deprotection reactions. Aqueous phosphoric acid has been found effective for deprotecting tert-butyl carbamates under mild conditions, preserving the stereochemical integrity of substrates, which is crucial in the synthesis of complex organic molecules (Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJZHRLYRSRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375439 | |
| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
CAS RN |
152193-00-5 | |
| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



